3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide
Description
Properties
IUPAC Name |
3-(2-hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c10-7(15)6-8-12-9(16)5(1-2-14)3-13(8)4-11-6/h4-5,14H,1-3H2,(H2,10,15)(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIZTKUGOWQGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C(N=CN21)C(=O)N)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or copper complexes, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a key enzyme in a metabolic pathway, thereby altering cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(2-hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide can be contextualized by comparing it to related derivatives (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Insights from Comparisons
Core Structure Variations: The imidazo[1,5-a]pyrimidine core (target compound) differs from imidazo[1,5-a]pyridine (e.g., compound 3a) by an additional nitrogen atom in the pyrimidine ring. Pyrazolo[1,5-a]pyrimidine derivatives (e.g., pesticidal agents) lack the imidazole ring but retain similar π-π stacking capabilities, highlighting the role of core flexibility in divergent applications .
Substituent Effects :
- The 2-hydroxyethyl group in the target compound improves hydrophilicity compared to analogs like 2-oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide, which lacks this substituent .
- Compound 3a (imidazo[1,5-a]pyridine derivative) demonstrates that bulky aryl substituents (e.g., 2-hydroxyphenyl) enhance antibacterial activity but reduce solubility, contrasting with the hydroxyethyl group’s balance of potency and bioavailability .
However, 3a’s lower IC₅₀ (13.40 mM) and MIC₅₀ (0.6 mg/mL) values set a benchmark for efficacy . The pesticidal pyrazolo[1,5-a]pyrimidines highlight how ethylsulfonyl groups can redirect activity toward agricultural targets, emphasizing substituent-driven functional versatility .
Synthetic Accessibility :
- The target compound’s synthesis may parallel methods for imidazo[1,5-a]pyrrolopyrazine derivatives (e.g., chromatography purification, 20% yield), though its hydroxyethyl group could introduce challenges in regioselectivity .
Biological Activity
3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide is a compound belonging to the imidazo[1,5-a]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name: 3-(2-hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide
- Molecular Formula: C9H12N4O3
- CAS Number: 2416235-89-5
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors within the body. It may inhibit key metabolic pathways by binding to target proteins, leading to altered cellular processes. For instance, it has been suggested that such compounds can modulate enzyme activity that is crucial in various diseases.
Antimicrobial Activity
Research indicates that imidazo[1,5-a]pyrimidines exhibit significant antimicrobial properties. A study demonstrated that derivatives of this class showed promising results against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for selected derivatives were as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Derivative A | < 29 | E. coli |
| Derivative B | < 40 | S. aureus |
| Derivative C | < 207 | C. albicans |
These findings suggest that modifications to the imidazo[1,5-a]pyrimidine structure can enhance antimicrobial efficacy .
Anticancer Activity
The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies reported IC50 values against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 2.74 |
| HepG2 | 4.92 |
| A549 | 1.96 |
These results indicate that 3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide may act as a potent anticancer agent through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Activity
Imidazo[1,5-a]pyrimidines have also been investigated for their anti-inflammatory properties. Compounds within this class have been shown to reduce pro-inflammatory cytokine levels in cellular models, suggesting a potential role in treating inflammatory diseases.
Study on Antimicrobial Efficacy
In a comparative study of various imidazo[1,5-a]pyrimidines against Gram-positive and Gram-negative bacteria, one derivative exhibited significant inhibition of both groups. The study utilized broth microdilution methods to ascertain MIC values and concluded that structural modifications could lead to enhanced antimicrobial activity .
Study on Cancer Cell Lines
Another research effort focused on the anticancer effects of similar compounds on breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
